molecular formula C10H10N2O2 B11905204 1-propionyl-1H-indazol-3(2H)-one CAS No. 102787-45-1

1-propionyl-1H-indazol-3(2H)-one

Cat. No.: B11905204
CAS No.: 102787-45-1
M. Wt: 190.20 g/mol
InChI Key: NSJPYIKDPXMTGE-UHFFFAOYSA-N
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Description

1-Propionyl-1H-indazol-3(2H)-one is a heterocyclic organic compound featuring an indazole core substituted with a propionyl group at the 1-position and a ketone group at the 3-position.

Properties

CAS No.

102787-45-1

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

1-propanoyl-2H-indazol-3-one

InChI

InChI=1S/C10H10N2O2/c1-2-9(13)12-8-6-4-3-5-7(8)10(14)11-12/h3-6H,2H2,1H3,(H,11,14)

InChI Key

NSJPYIKDPXMTGE-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1C2=CC=CC=C2C(=O)N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-propionyl-1H-indazol-3(2H)-one typically involves the reaction of indazole with propionyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production methods for 1-propionyl-1H-indazol-3(2H)-one would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-propionyl-1H-indazol-3(2H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it to its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-propionyl-1H-indazol-3(2H)-one would depend on its specific biological target. Generally, indazole derivatives can interact with various molecular targets, including enzymes and receptors, to exert their effects. The pathways involved might include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

However, insights can be drawn from analogous indazole derivatives and isotopic studies of hydrogen (1H, 2H, 3H) in quantum systems, which highlight the role of substituents and isotopic mass in physicochemical behavior. Below is a comparative analysis based on indirect evidence:

Structural Analogues of Indazole Derivatives

describes "1-benzyl-3-[3-(dimethylamino)propoxy]-1H-indazole," an indazole derivative with a benzyl group and a dimethylaminopropoxy substituent. Key differences include:

  • Bioactivity : Benzyl-substituted indazoles (e.g., Bendazac in ) are associated with anti-inflammatory applications, while propionyl groups are often linked to metabolic stability in drug design .

Isotopic Comparisons (1H, 2H, 3H)

Although unrelated to indazoles, isotopic studies of hydrogen isotopes (–11) demonstrate how mass differences influence quantum mechanical properties, which can analogously inform substituent effects in organic chemistry:

  • Mass-Dependent Behavior : In 1D hydrogen isotopes, tritium (3H) exhibits unique quantum regimes (e.g., quasi-crystal phases) due to its higher mass and scattering length ($a_s = -45.0$ Å), whereas 1H shows ideal Fermi gas behavior at low densities .
  • Energy and Density Relationships : For 1H, energy deviations from the ideal Fermi gas are positive (super-Tonks–Girardeau type), while 2H and 3H show negative deviations (Lieb–Liniger type) due to differing scattering lengths .

Table: Key Properties of Analogous Systems

Property 1-Propionyl-1H-indazol-3(2H)-one (Hypothetical) 1-BENZYL-3-[3-(DIMETHYLAMINO)PROPOXY]-1H-INDAZOLE 1H (Hydrogen)
Substituent Propionyl Benzyl + dimethylaminopropoxy N/A
Key Interaction Electrophilic ketone Aromatic stacking, hydrogen bonding Quantum scattering
Functional Role Enhanced lipophilicity Anti-inflammatory activity Ideal Fermi gas
Density Dependence N/A N/A $E \propto \rho^2$

Research Findings and Implications

  • Quantum Systems : Isotopic mass (1H vs. 3H) critically determines quantum phases (e.g., quasi-crystalline order in 3H) via the Luttinger parameter $K$, which decreases with increasing density . This mirrors how substituent bulk in indazoles could modulate steric effects.
  • Synthetic Challenges : Unlike hydrogen isotopes, synthesizing 1-propionyl-1H-indazol-3(2H)-one requires precise acylation protocols to avoid side reactions at the reactive 3-ketone position.

Limitations of Current Evidence

The provided evidence lacks direct data on 1-propionyl-1H-indazol-3(2H)-one. Studies on isotopic hydrogen (1H, 2H, 3H) focus on quantum mechanical properties, while only describes a structurally distinct indazole derivative. Further experimental or computational studies are needed to elucidate the target compound’s properties.

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